Cas no 1695274-70-4 (1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene)

1-Bromo-4-[2-bromo-1-(pentan-2-yloxy)ethyl]benzene is a brominated aromatic compound featuring a substituted ethoxy side chain, which enhances its reactivity in organic synthesis. The presence of two bromine atoms at distinct positions allows for selective functionalization, making it a versatile intermediate in cross-coupling reactions, such as Suzuki or Heck couplings. Its structural design offers controlled reactivity for constructing complex molecular frameworks, particularly in pharmaceuticals and agrochemicals. The pentan-2-yloxy group contributes to solubility in organic solvents, facilitating handling in synthetic applications. This compound is valued for its stability and predictable reactivity, supporting precise modifications in advanced chemical synthesis.
1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene structure
1695274-70-4 structure
Product Name:1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene
CAS No:1695274-70-4
MF:C13H18Br2O
MW:350.089422702789
CID:6020638
PubChem ID:102984480
Update Time:2025-05-23

1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene
    • EN300-1134856
    • 1-bromo-4-[2-bromo-1-(pentan-2-yloxy)ethyl]benzene
    • 1695274-70-4
    • Inchi: 1S/C13H18Br2O/c1-3-4-10(2)16-13(9-14)11-5-7-12(15)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3
    • InChI Key: UEWBTLHVDCMUCF-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC(=CC=1)Br)OC(C)CCC

Computed Properties

  • Exact Mass: 349.97039g/mol
  • Monoisotopic Mass: 347.97244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 9.2Ų

1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene Pricemore >>

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Additional information on 1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene

Chemical Profile of 1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene (CAS No. 1695274-70-4)

1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene, identified by its unique Chemical Abstracts Service (CAS) number 1695274-70-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a brominated aromatic ring system linked to an alkoxyethyl chain, exhibits a complex structural framework that lends itself to diverse applications in synthetic chemistry and drug development. The presence of multiple bromine substituents and an ether linkage makes it a versatile intermediate for further functionalization, enabling the creation of novel molecules with tailored properties.

The molecular structure of 1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene consists of a benzene core substituted at the 1-position with a bromine atom, at the 4-position with another bromine atom, and at the 2-position with an ethoxy group that is further extended by a pentan-2-yloxy moiety. This architecture imparts unique electronic and steric properties to the compound, making it a valuable building block in organic synthesis. The bromine atoms serve as reactive sites for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many pharmacologically active compounds.

In recent years, the demand for sophisticated intermediates like 1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene has surged due to advancements in medicinal chemistry and the development of targeted therapies. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating substituted benzene derivatives that exhibit inhibitory effects on various enzymes and receptors implicated in diseases such as cancer and neurodegeneration. The alkoxyethyl chain not only provides a handle for further derivatization but also influences solubility and metabolic stability, critical factors in drug formulation.

The pharmaceutical industry has shown particular interest in compounds containing multiple bromine atoms due to their role as pharmacophores in many approved drugs. 1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene exemplifies this trend, as it can be transformed into more complex scaffolds through palladium-catalyzed reactions. These transformations have been exploited to produce novel analogs with improved pharmacokinetic profiles. Additionally, the compound's ability to undergo regioselective modifications has opened avenues for exploring its potential in developing next-generation therapeutics. The ether linkage, derived from pentan-2-yloxy, contributes to the compound's lipophilicity, making it suitable for formulations requiring enhanced membrane permeability.

From a synthetic chemistry perspective, 1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene serves as a cornerstone for constructing intricate molecular architectures. Its reactivity allows chemists to introduce diverse functional groups at strategic positions, facilitating the synthesis of heterocyclic compounds and polymers with specialized applications. Recent research has highlighted its role in creating conjugated polymers for organic electronics, where its extended π-system contributes to efficient charge transport. Moreover, the compound's compatibility with green chemistry principles has been explored, with efforts focusing on optimizing synthetic routes to minimize waste and energy consumption.

The versatility of 1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene extends beyond pharmaceuticals into agrochemicals and specialty materials. Its structural motifs are reminiscent of key components found in herbicides and fungicides, where brominated aromatic compounds play a crucial role in modulating biological targets. Furthermore, its potential as a monomer or crosslinking agent in polymer science has been investigated, particularly for developing high-performance coatings and adhesives. The compound's thermal stability and chemical resistance make it an attractive candidate for industrial applications requiring robust material properties.

In conclusion, 1-bromo-4-2-bromo-1-(pentan-2-yloxy)ethylbenzene (CAS No. 1695274-70-4) represents a multifaceted compound with broad utility across multiple scientific domains. Its unique structural features enable diverse synthetic pathways, making it indispensable in drug discovery and material innovation. As research continues to uncover new applications for this intermediate, its significance is expected to grow further, driving innovation in both academic and industrial settings. The ongoing exploration of its derivatives promises to yield groundbreaking advancements that could reshape therapeutic strategies and material science paradigms.

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